
Methyl 5-amino-4-cyclopropyl-1-methyl-1H-pyrazole-3-carboxylate
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Methyl 5-amino-4-cyclopropyl-1-methyl-1H-pyrazole-3-carboxylate is a heterocyclic compound that belongs to the pyrazole family. Pyrazoles are known for their versatile applications in organic synthesis and medicinal chemistry. This compound is particularly interesting due to its unique structural features, which include a cyclopropyl group and a pyrazole ring, making it a valuable intermediate in the synthesis of various pharmaceuticals and agrochemicals .
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of Methyl 5-amino-4-cyclopropyl-1-methyl-1H-pyrazole-3-carboxylate typically involves the reduction of 5-nitro-1H-pyrazole-3-carboxylate using reagents such as tin(II) chloride or palladium on carbon . The reaction conditions often include a solvent like ethanol or methanol and a temperature range of 50-80°C. The reduction process converts the nitro group to an amino group, resulting in the formation of the desired compound.
Industrial Production Methods
In an industrial setting, the production of this compound can be scaled up using continuous flow reactors, which allow for better control over reaction conditions and improved yield. The use of catalysts and optimized reaction parameters can further enhance the efficiency of the synthesis process.
化学反応の分析
Types of Reactions
Methyl 5-amino-4-cyclopropyl-1-methyl-1H-pyrazole-3-carboxylate undergoes various types of chemical reactions, including:
Oxidation: The amino group can be oxidized to form nitroso or nitro derivatives.
Reduction: The carboxylate group can be reduced to an alcohol.
Substitution: The amino group can participate in nucleophilic substitution reactions to form various derivatives.
Common Reagents and Conditions
Oxidation: Reagents like hydrogen peroxide or potassium permanganate are commonly used.
Reduction: Sodium borohydride or lithium aluminum hydride are typical reducing agents.
Substitution: Halogenating agents like thionyl chloride or phosphorus tribromide can be used for substitution reactions.
Major Products
The major products formed from these reactions include nitroso derivatives, alcohols, and various substituted pyrazoles, which can be further utilized in the synthesis of more complex molecules.
科学的研究の応用
Methyl 5-amino-4-cyclopropyl-1-methyl-1H-pyrazole-3-carboxylate has a wide range of applications in scientific research:
Chemistry: It serves as a building block for the synthesis of more complex heterocyclic compounds.
Biology: It is used in the study of enzyme inhibitors and receptor modulators.
Medicine: The compound is investigated for its potential as an anti-inflammatory and anticancer agent.
Industry: It is used in the production of agrochemicals and pharmaceuticals.
作用機序
The mechanism of action of Methyl 5-amino-4-cyclopropyl-1-methyl-1H-pyrazole-3-carboxylate involves its interaction with specific molecular targets, such as enzymes and receptors. The compound can inhibit enzyme activity by binding to the active site, thereby blocking substrate access. It can also modulate receptor activity by acting as an agonist or antagonist, influencing various cellular pathways .
類似化合物との比較
Similar Compounds
Uniqueness
Methyl 5-amino-4-cyclopropyl-1-methyl-1H-pyrazole-3-carboxylate is unique due to its combination of a cyclopropyl group and a pyrazole ring, which imparts distinct chemical properties and reactivity. This makes it a valuable intermediate for the synthesis of a wide range of biologically active compounds.
特性
分子式 |
C9H13N3O2 |
|---|---|
分子量 |
195.22 g/mol |
IUPAC名 |
methyl 5-amino-4-cyclopropyl-1-methylpyrazole-3-carboxylate |
InChI |
InChI=1S/C9H13N3O2/c1-12-8(10)6(5-3-4-5)7(11-12)9(13)14-2/h5H,3-4,10H2,1-2H3 |
InChIキー |
FONJPMVKQFAURW-UHFFFAOYSA-N |
正規SMILES |
CN1C(=C(C(=N1)C(=O)OC)C2CC2)N |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![Methyl 4-[(prop-2-yn-1-yl)amino]pyrimidine-5-carboxylate](/img/structure/B13315612.png)

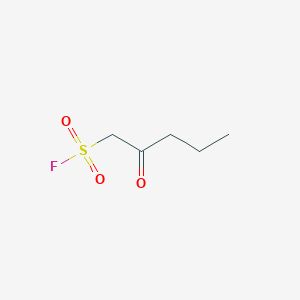
![5-methyl-5H,6H,7H,8H-imidazo[1,2-a]pyridine-3-sulfonyl chloride](/img/structure/B13315630.png)
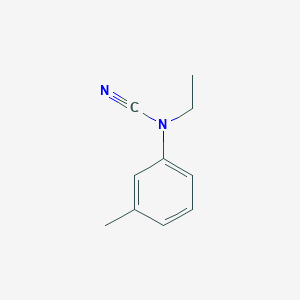
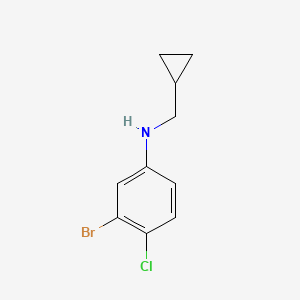
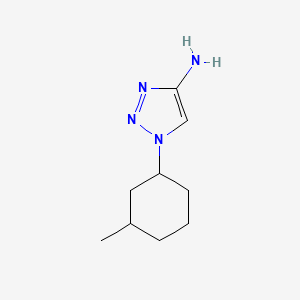

![1-[2-(piperidin-1-yl)ethyl]-1H-pyrazol-3-amine](/img/structure/B13315658.png)
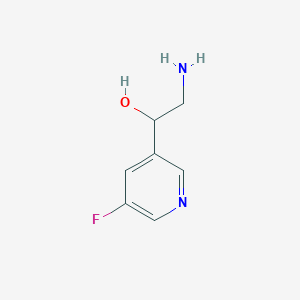
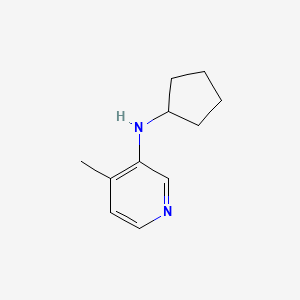

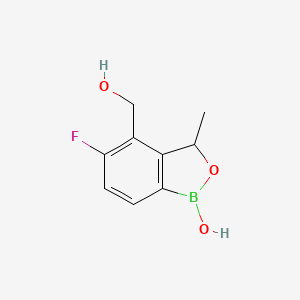
![{Spiro[4.4]nonan-1-yl}methanol](/img/structure/B13315680.png)
